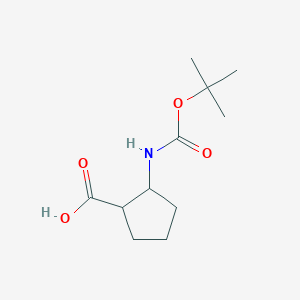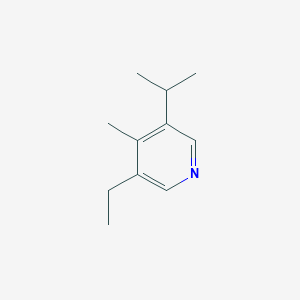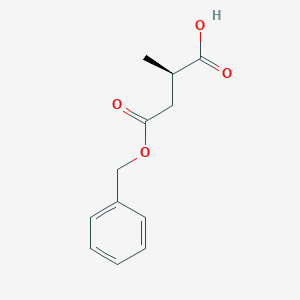
3-Methyl-3-propan-2-yloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-propan-2-yloxolan-2-one: is an organic compound with the molecular formula C8H14O2 . It is a derivative of gamma-butyrolactone, characterized by the presence of isopropyl and methyl groups attached to the lactone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-propan-2-yloxolan-2-one typically involves the reaction of gamma-butyrolactone with isopropyl and methyl reagents under controlled conditions. One common method is the alkylation of gamma-butyrolactone using isopropyl bromide and methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation and recrystallization are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-3-propan-2-yloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the lactone ring to a diol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isopropyl or methyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Various substituted lactones.
Applications De Recherche Scientifique
Chemistry: 3-Methyl-3-propan-2-yloxolan-2-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs or as a tool to study enzyme interactions .
Medicine: The compound’s unique structure makes it a candidate for drug development. It may have potential therapeutic applications, although further research is needed to fully understand its pharmacological properties .
Industry: In the industrial sector, this compound is used as a solvent and intermediate in the production of various chemicals. Its stability and reactivity make it valuable in manufacturing processes .
Mécanisme D'action
The mechanism of action of 3-Methyl-3-propan-2-yloxolan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The lactone ring structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity .
Comparaison Avec Des Composés Similaires
Gamma-Butyrolactone (GBL): A simpler lactone with similar chemical properties but lacking the isopropyl and methyl groups.
Delta-Valerolactone: Another lactone with a different ring size and chemical properties.
Alpha-Methyl-gamma-butyrolactone: Similar structure but without the isopropyl group.
Uniqueness: These substituents can influence the compound’s solubility, stability, and interaction with other molecules, making it distinct from other lactones .
Propriétés
Numéro CAS |
132462-11-4 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.2 g/mol |
Nom IUPAC |
3-methyl-3-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C8H14O2/c1-6(2)8(3)4-5-10-7(8)9/h6H,4-5H2,1-3H3 |
Clé InChI |
NUQBWYMPMSPNQT-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CCOC1=O)C |
SMILES canonique |
CC(C)C1(CCOC1=O)C |
Synonymes |
alpha-IMGBL alpha-isopropyl-alpha-methyl-gamma-butyrolactone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(8R,9S,10R,13S,14S,17S)-17-(2,2-dibromoacetyl)-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B139421.png)












